molecular formula C19H20ClN3O3S B2979776 N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252913-65-7

N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2979776
CAS No.: 1252913-65-7
M. Wt: 405.9
InChI Key: AGVDWSWMFXQOKA-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a thiophene ring and a pyrimidine-dione system. The 3-methylbutyl substituent at position 3 enhances lipophilicity, while the 2-chlorophenylacetamide moiety contributes to electronic and steric properties.

Properties

CAS No.

1252913-65-7

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9

IUPAC Name

N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C19H20ClN3O3S/c1-12(2)7-9-22-18(25)17-15(8-10-27-17)23(19(22)26)11-16(24)21-14-6-4-3-5-13(14)20/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,24)

InChI Key

AGVDWSWMFXQOKA-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C19H20ClN3O3S, and it has a molecular weight of approximately 405.9 g/mol. The compound features a chlorobenzyl group , a thieno[3,2-d]pyrimidine core , and an acetamide moiety , which contribute to its unique biological activities.

Preliminary studies indicate that this compound may interact with various molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Modulation : The compound may inhibit specific enzymes involved in critical biological pathways.
  • DNA/RNA Interference : It could interfere with nucleic acid synthesis, impacting cellular replication and function.
  • Signal Pathway Modulation : Interaction with receptors could alter signaling pathways relevant to disease processes.

Case Studies and Research Findings

Research on similar compounds has shown promising results in various therapeutic contexts. For instance:

  • Anticancer Activity : Compounds with similar structural features have demonstrated the ability to inhibit tumor growth in preclinical models. Studies suggest that the thienopyrimidine core may confer selectivity towards cancer cell lines.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential for development as antimicrobial agents.

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds reveals its unique advantages:

Compound NameMolecular FormulaUnique Features
N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamideC20H22ClF N3O3SContains both chloro and fluoro substituents
N-(benzyl)-2-[3-(isopropyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl]acetamideC18H22N4O3SLacks halogen substituents but retains similar core structure
N-(phenethyl)-2-[3-(n-butyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl]acetamideC19H24N4O3SFeatures a phenethyl group instead of chlorobenzyl

Synthetic Routes

The synthesis of this compound typically involves multiple steps to ensure purity and yield. Common synthetic strategies include:

  • Formation of the Thienopyrimidine Core : Utilizing cyclization reactions to construct the thienopyrimidine framework.
  • Substitution Reactions : Introducing the chlorobenzyl and acetamide groups through electrophilic aromatic substitution.
  • Purification Techniques : Employing chromatography methods to isolate the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The thieno[3,2-d]pyrimidine core distinguishes the target compound from analogs with alternative fused-ring systems:

  • The triazole group may enhance hydrogen-bonding capacity compared to the simpler thieno-pyrimidine core .
  • Dihydropyrimidin-2-yl thioethers (e.g., compound 5.6 in ): The pyrimidine ring here is non-fused and lacks a thiophene component, reducing rigidity and possibly altering binding affinities .
Substituent Effects

Chlorophenyl Groups :

  • 2,5-Dichlorophenyl (): Additional chlorine at the para position increases hydrophobicity and may enhance binding to hydrophobic pockets in biological targets .
  • 3,4-Dichlorophenyl (): Substitution at meta and para positions alters electronic distribution, as shown by the twisted conformation (61.8° dihedral angle) between the phenyl and thiazole rings, which could reduce packing efficiency in solid states .

Alkyl Chains :

  • 3-Methylbutyl (target compound): The branched alkyl chain enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability.
  • Phenethyl (): Aromatic substituents like phenethyl may improve stacking interactions but reduce solubility compared to aliphatic chains .
Physical and Spectral Properties
Property Target Compound (Compound 5.6 ) (Dichlorophenyl-thiazolyl)
Melting Point (°C) Not reported 230–232 459–461
¹H NMR (δ, ppm) Not reported 12.50 (NH), 10.10 (NHCO), 4.12 (SCH₂) 7.82 (d, J=8.2 Hz, H-4′)
Key Functional Groups Thieno-pyrimidine, acetamide Thioether, dihydropyrimidine Thiazole, dichlorophenyl

The target compound’s spectral data are absent, but analogs show characteristic NHCO (δ ~10 ppm) and SCH₂ (δ ~4 ppm) signals .

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